(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol is a chemical compound with significant relevance in the fields of organic chemistry and medicinal research. It has the molecular formula and a molecular weight of 270.21 g/mol. This compound is recognized for its potential applications in drug development and as a synthetic intermediate in various chemical reactions.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties, synthesis methods, and potential applications. The unique identifiers for this compound include the CAS number 1216548-30-9.
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol belongs to the class of organic compounds known as pyrimidines, specifically those containing trifluoromethyl groups. This class is notable for its diverse biological activities and utility in pharmaceuticals.
The synthesis of (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol typically employs methods such as:
The molecular structure of (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol features:
C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F
ANEHBYXSSIUIGB-UHFFFAOYSA-N
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but typically involve controlling temperature, solvent choice, and reaction time to achieve optimal results.
The mechanism of action for (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol primarily involves its interaction with biological targets:
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol has several applications in scientific research:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: